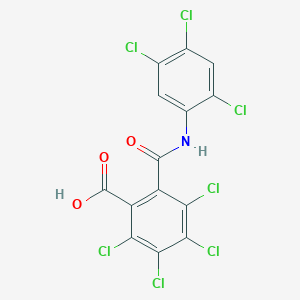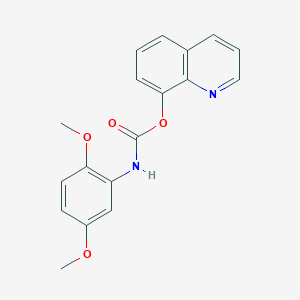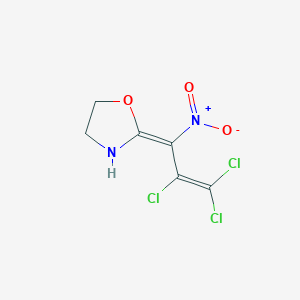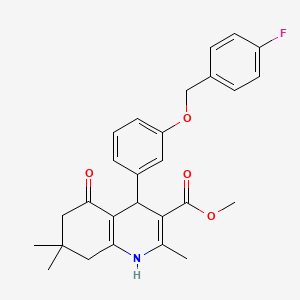
2',3,4,4',5,5',6-Heptachlorophthalanilic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid is a chlorinated aromatic compound with the molecular formula C14H4Cl7NO3 It is characterized by the presence of multiple chlorine atoms attached to a phthalanilic acid core
Vorbereitungsmethoden
The synthesis of 2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid typically involves the chlorination of phthalanilic acid derivatives under controlled conditions. The reaction is carried out using chlorine gas or other chlorinating agents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to elevated temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other chlorinated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chlorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to bind to specific sites on these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid can be compared with other similar chlorinated aromatic compounds, such as:
2,2’,3,4,4’,5,6-Heptachlorobiphenyl: This compound has a similar chlorinated structure but differs in its biphenyl core.
5,5’-Thiodisalicylic acid: Another chlorinated aromatic compound with distinct sulfur-containing functional groups.
2,3,4,5,2’,4’,5’-Heptachlorobiphenyl: Similar in chlorination pattern but with a different core structure. The uniqueness of 2’,3,4,4’,5,5’,6-Heptachlorophthalanilic acid lies in its specific arrangement of chlorine atoms and its phthalanilic acid core, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
77106-20-8 |
|---|---|
Molekularformel |
C14H4Cl7NO3 |
Molekulargewicht |
482.3 g/mol |
IUPAC-Name |
2,3,4,5-tetrachloro-6-[(2,4,5-trichlorophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H4Cl7NO3/c15-3-1-5(17)6(2-4(3)16)22-13(23)7-8(14(24)25)10(19)12(21)11(20)9(7)18/h1-2H,(H,22,23)(H,24,25) |
InChI-Schlüssel |
DFCKYXOHIGRFID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)






![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
